[(1-cyclopropyl-1H-tetrazol-5-yl)thio]acetic acid
Description
[(1-Cyclopropyl-1H-tetrazol-5-yl)thio]acetic acid is a tetrazole-based compound featuring a cyclopropyl substituent on the tetrazole nitrogen and a thioether-linked acetic acid moiety. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, confers metabolic stability and bioisosteric properties, making it valuable in medicinal chemistry . The thioacetic acid moiety introduces polarity and reactivity, enabling interactions with biological targets via hydrogen bonding or covalent modifications.
Properties
IUPAC Name |
2-(1-cyclopropyltetrazol-5-yl)sulfanylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2S/c11-5(12)3-13-6-7-8-9-10(6)4-1-2-4/h4H,1-3H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDBMYOSAUJBLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN=N2)SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-cyclopropyl-1H-tetrazol-5-yl)thio]acetic acid typically involves the reaction of cyclopropylamine with carbon disulfide and sodium azide, followed by cyclization to form the tetrazole ring . The reaction conditions often require controlled temperatures and the use of solvents such as acetonitrile or dimethylformamide to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(1-cyclopropyl-1H-tetrazol-5-yl)thio]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted tetrazole derivatives.
Scientific Research Applications
[(1-cyclopropyl-1H-tetrazol-5-yl)thio]acetic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of [(1-cyclopropyl-1H-tetrazol-5-yl)thio]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to active sites on enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
[(1-Methyl-1H-tetrazol-5-yl)thio]acetic Acid (CAS 55862-52-7)
- Molecular Formula : C₄H₆N₄O₂S
- Applications : Used as a building block in medicinal chemistry for its balanced solubility and reactivity. Its synthesis involves alkylation of 5-mercapto-1-methyltetrazole with chloroacetic acid .
- Comparison : The cyclopropyl analog may exhibit superior metabolic stability due to the rigid cyclopropane ring, which resists oxidative degradation .
(5-Thioxo-2,5-dihydro-1H-tetrazol-1-yl)acetic Acid
- Molecular Formula : C₃H₄N₄O₂S
- Applications : Acts as a reactive intermediate in synthesizing disulfide-linked conjugates. The thione group enhances antioxidant activity by scavenging free radicals .
- Comparison : The thioether in [(1-cyclopropyl-1H-tetrazol-5-yl)thio]acetic acid may offer better stability under reducing conditions compared to the thione derivative .
Heterocyclic Core Modifications
2-((5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide Derivatives
- Example: N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (Compound 23)
- Molecular Formula : C₂₀H₁₅N₇OS
- The cyanomethyl group enhances electron-withdrawing properties.
- Applications : These compounds show promise in hit identification for protein targets due to their planar structure and high purity (>95%) .
- Comparison: The tetrazole-based this compound may lack the broad-spectrum protein-binding capacity of triazinoindole derivatives but could offer better selectivity for specific enzymes .
1,4-Benzodioxine-Based Thiadiazole-Fused-Thiadiazole Derivatives
- Example : (E)-2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide
- Key Features : A benzodioxine-thiadiazole hybrid with a hydrazine-carbothioamide side chain.
- Applications : Explored for antioxidant and antimicrobial activities due to the sulfur-rich framework .
- Comparison : The tetrazole-thioacetic acid scaffold lacks the benzodioxine moiety’s oxygen-rich environment but may exhibit comparable radical-scavenging activity via the thioether group .
Functional Group Analogues
2-((3-(Thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide (Compound 3)
- Molecular Formula : C₉H₁₁N₅OS₂
- Key Features : A triazole-thioacetohydrazide structure with a thiophene substituent.
- Comparison : The acetohydrazide group in this compound enables Schiff base formation, whereas this compound’s carboxylic acid group favors salt or ester formation .
Biological Activity
[(1-cyclopropyl-1H-tetrazol-5-yl)thio]acetic acid is a compound that belongs to the class of tetrazole derivatives, which are known for their diverse biological activities. The unique structural features of this compound, including the cyclopropyl and tetrazole moieties, contribute to its potential pharmacological applications. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C6H8N4O2S. It is characterized by the presence of a tetrazole ring, which is a five-membered heterocyclic structure containing four nitrogen atoms and one carbon atom. The compound's synthesis typically involves the reaction of cyclopropylamine with carbon disulfide and sodium azide, followed by cyclization to form the tetrazole ring .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind effectively to active sites on various proteins, thereby modulating their activity. This property is crucial for its potential therapeutic applications in various diseases .
Antimicrobial Activity
Recent studies have indicated that compounds containing tetrazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups enhances antibacterial activity .
Table 1: Antimicrobial Activity of Tetrazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A (similar structure) | Staphylococcus aureus | 25 μg/mL |
| Compound B | Escherichia coli | 32 μg/mL |
| This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of tetrazole derivatives has been well-documented. Studies have shown that certain analogues can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and colorectal carcinoma (HCT-116). The mechanism often involves apoptosis induction and cell cycle arrest .
Case Study: Anticancer Efficacy
A recent study evaluated the anticancer activity of several tetrazole derivatives, revealing that those with specific substitutions on the tetrazole ring exhibited enhanced potency against cancer cell lines. For example, a derivative structurally related to this compound demonstrated a significant reduction in cell viability at concentrations as low as 10 μM .
Q & A
Basic Research Question
- Spectroscopy:
- Crystallography: Single-crystal X-ray diffraction (e.g., using SHELX programs) resolves bond lengths and angles, particularly the planar tetrazole ring and tetrahedral geometry at the sulfur atom .
How can researchers resolve contradictions in kinetic data for reactions involving this compound?
Advanced Research Question
Discrepancies in kinetic studies (e.g., variable rate constants) often arise from:
- Solvent Effects: Polar aprotic solvents (e.g., DMF) may stabilize intermediates differently than protic solvents (e.g., acetic acid) .
- Temperature Gradients: Ensure uniform heating (e.g., oil baths vs. microwave irradiation) to avoid localized decomposition .
- Methodology: Use stopped-flow techniques or in-situ monitoring (e.g., UV-Vis) to capture rapid intermediate formation .
Example: A study on analogous tetrazole-thioacetic acids reported first-order kinetics under anhydrous conditions but pseudo-second-order behavior in aqueous media due to hydrolysis .
What challenges arise in crystallizing this compound for X-ray analysis, and how can they be addressed?
Advanced Research Question
- Challenges:
- Solutions:
How does the cyclopropyl substituent influence biological activity compared to other alkyl/aryl groups?
Advanced Research Question
- Structural Impact: The cyclopropyl group introduces steric hindrance and electron-withdrawing effects, altering binding affinity in enzyme assays .
- Biological Studies: Compare with methyl/phenyl analogs via:
- Antimicrobial Assays: Disk diffusion methods against Gram-positive/negative bacteria .
- SAR Analysis: Computational docking (e.g., AutoDock Vina) to predict interactions with target proteins like dihydrofolate reductase .
Data Example: Fungicidal activity of cyclopropyl derivatives showed 2–3× higher efficacy than methyl analogs in hybrid corn sprout assays .
What are common side reactions during synthesis, and how can they be mitigated?
Basic Research Question
- Side Reactions:
- Oxidation of the thiol group to disulfides.
- Esterification of the acetic acid moiety under acidic conditions .
- Mitigation Strategies:
What mechanistic insights exist for the reactivity of the thioacetic acid group in nucleophilic substitutions?
Advanced Research Question
- Mechanism: The thioacetic acid moiety acts as a nucleophile via its sulfur atom. Key steps include:
- Case Study: In thiosemicarbazone synthesis, the thioacetic acid group undergoes condensation with aldehydes, forming Schiff bases with anti-proliferative activity .
How can researchers validate the purity of this compound?
Basic Research Question
- Chromatography:
- Elemental Analysis: Match calculated vs. observed C, H, N, S percentages (e.g., C: 45.2%, H: 4.3%, N: 24.5%, S: 11.0%) .
What computational tools are recommended for modeling this compound’s electronic properties?
Advanced Research Question
- Software:
- Applications: Predict redox behavior (e.g., thiol ↔ disulfide interconversion) and pKa values for the carboxylic acid group .
How does the compound’s stability vary under different storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
